

Physicochemical properties of 2-Fluoropyridine-3-carbonyl chloride

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Compound of Interest

Compound Name: 2-Fluoropyridine-3-carbonyl chloride

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An In-depth Technical Guide to the Physicochemical Properties and Applications of **2-Fluoropyridine-3-carbonyl chloride**

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: **2-Fluoropyridine-3-carbonyl chloride** is a pivotal, bifunctional building block in modern synthetic and medicinal chemistry. Its structure, featuring a highly reactive acyl chloride and an electronically modified fluorinated pyridine ring, offers a unique combination of synthetic handles for the construction of complex molecular architectures. This guide provides an in-depth analysis of its core physicochemical properties, reactivity profile, synthetic routes, and strategic applications, particularly within the drug discovery pipeline. The narrative is grounded in established chemical principles and supported by field-proven protocols, offering researchers a comprehensive resource for utilizing this versatile reagent.

Molecular Identity and Core Physicochemical Properties

2-Fluoropyridine-3-carbonyl chloride is a derivative of nicotinic acid (pyridine-3-carboxylic acid). The introduction of a fluorine atom at the 2-position significantly alters the electronic

landscape of the pyridine ring, which in turn influences the reactivity of the carbonyl chloride at the 3-position.

The strategic placement of the fluorine atom, the most electronegative element, imparts a strong inductive electron-withdrawing effect. This effect, coupled with the inherent electron-deficient nature of the pyridine ring, enhances the electrophilicity of the carbonyl carbon, making it an exceptionally potent acylating agent. This electronic modulation is a cornerstone of its utility in synthesis.

Table 1: Core Molecular Identifiers and Properties

Property	Value	Source/Comment
IUPAC Name	2-fluoropyridine-3-carbonyl chloride	Derived from structure
Molecular Formula	C ₆ H ₃ ClFNO	Calculated
Molecular Weight	159.55 g/mol	Calculated[1]
CAS Number	Not uniquely assigned in public databases; often conflated with isomers. Researchers should verify by structure.	-
Canonical SMILES	C1=CC=C(N=C1F)C(=O)Cl	Derived from structure
Appearance	Predicted to be a colorless to yellow liquid or low-melting solid, likely fuming in moist air.	Inferred from analogous acyl chlorides.
Solubility	Reacts violently with water and other protic solvents. Soluble in anhydrous, non-polar organic solvents (e.g., Dichloromethane, Chloroform, THF, Dioxane).	Based on the reactivity of acyl chlorides[2].

The Duality of Reactivity: Acyl Substitution and Aromatic Substitution

The chemical behavior of **2-Fluoropyridine-3-carbonyl chloride** is dominated by two potential sites for nucleophilic attack. Understanding the hierarchy of this reactivity is critical for predictable synthetic design.

Primary Reactivity: Nucleophilic Acyl Substitution

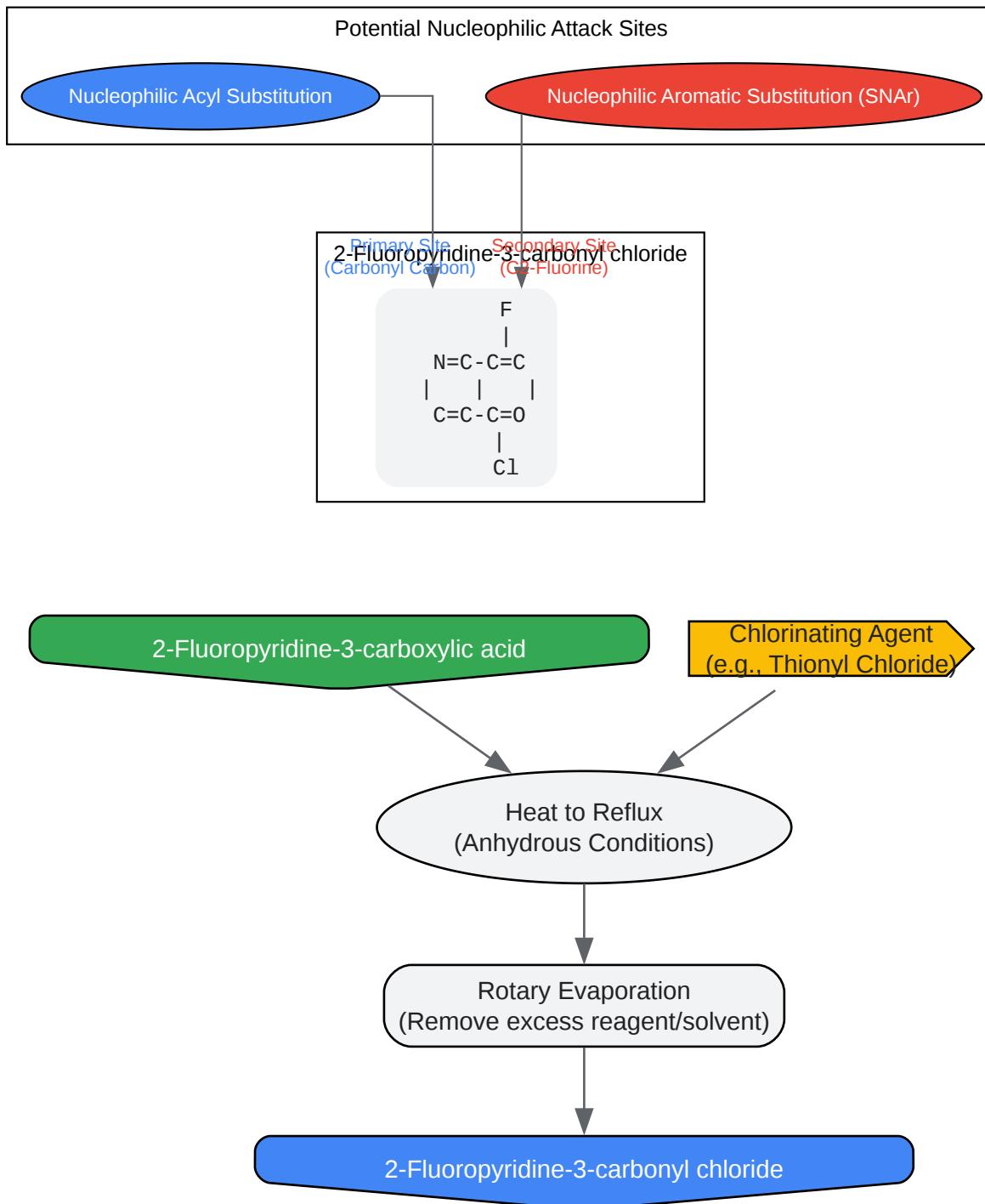
The carbonyl chloride is the most electrophilic center and the primary site of reaction. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters. This reaction is typically rapid and high-yielding, forming the basis of its function as a scaffold-linking reagent.

- **Causality:** The extreme polarization of the C-Cl bond in the acyl chloride moiety, amplified by the electron-withdrawing pyridine ring and 2-fluoro substituent, makes the carbonyl carbon highly susceptible to nucleophilic attack.

Secondary Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 2-position of the pyridine ring is a viable leaving group for Nucleophilic Aromatic Substitution (SNAr). The rate of SNAr on halo-pyridines is dramatically accelerated by the presence of fluorine compared to chlorine. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine[3][4].

- **Expert Insight:** While the acyl chloride is far more reactive under standard conditions, the potential for SNAr at the C2 position should not be overlooked, especially when using strong nucleophiles at elevated temperatures or after the acyl chloride has been consumed. This secondary reactivity can be exploited for sequential functionalization of the pyridine core.

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Caption: General workflow for the synthesis of the target acyl chloride.

Spectroscopic Characterization Profile (Predicted)

Direct spectroscopic data for this specific compound is not widely published. However, a robust characterization profile can be predicted based on the known effects of its functional groups and data from analogous structures.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

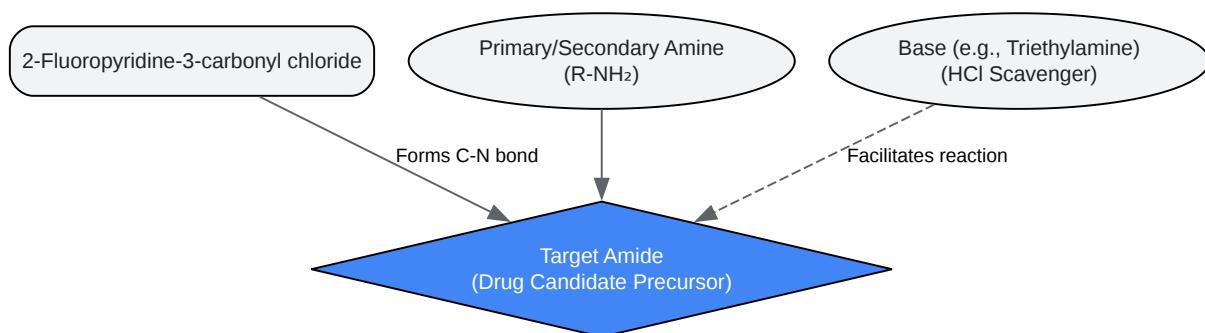
Table 2: Predicted Spectroscopic Data

Technique	Expected Signature	Rationale
IR Spectroscopy	Strong, sharp C=O stretch at ~1770-1810 cm^{-1} ; C-F stretch at ~1200-1250 cm^{-1} ; Aromatic C=C/C=N stretches at ~1550-1600 cm^{-1} .	The high frequency of the C=O stretch is characteristic of a highly electrophilic acyl chloride. The C-F and aromatic stretches are typical for fluoropyridine systems. [7]
^1H NMR	Three distinct signals in the aromatic region (δ 7.5-9.0 ppm), exhibiting complex splitting patterns (doublets of doublets, etc.) due to H-H and H-F coupling.	The deshielding is due to the electron-deficient aromatic ring. Coupling constants will be informative of the proton positions relative to the nitrogen and fluorine atoms.
^{13}C NMR	Carbonyl carbon at δ ~160-168 ppm; Aromatic carbons from δ ~110-165 ppm. The carbon bearing the fluorine (C2) will show a large ^{1}JCF coupling constant (~240-260 Hz).	Chemical shifts are standard for this class of compound. Large C-F coupling constants are a definitive diagnostic feature.
^{19}F NMR	A single resonance, likely a multiplet due to coupling with adjacent protons, in the characteristic range for fluoropyridines.	Provides unambiguous confirmation of the fluorine's presence and electronic environment.

Strategic Applications in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[9] **2-Fluoropyridine-3-carbonyl chloride** serves as a high-value intermediate for introducing this motif, with the fluorine atom providing additional benefits.

- Amide Synthesis: Its primary use is in coupling with primary or secondary amines to form amides, a ubiquitous linkage in pharmaceuticals.
- Ester Synthesis: Reaction with alcohols or phenols yields esters, which can act as prodrugs or key structural elements.
- Fine-Tuning Physicochemical Properties: The 2-fluoropyridine moiety can significantly improve a drug candidate's profile.[10]
 - Metabolic Stability: The C-F bond is exceptionally strong, and fluorine can act as a "metabolic shield," blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.
 - pKa Modulation: The electron-withdrawing fluorine atom lowers the basicity of the pyridine nitrogen, which can alter a compound's ionization state, solubility, and cell permeability. [10]
 - Binding Affinity: Fluorine can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, enhancing binding affinity and selectivity.



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Caption: Core application in amide synthesis for drug development.

Safety, Handling, and Storage

As a reactive acyl chloride, **2-Fluoropyridine-3-carbonyl chloride** presents significant handling challenges. Adherence to strict safety protocols is mandatory.

- Hazards:
 - Corrosive: Causes severe skin burns and serious eye damage.[2][11]
 - Water Reactive: Reacts violently with water, moisture, and protic solvents to release corrosive hydrogen chloride (HCl) gas.[2]
 - Inhalation Hazard: May cause respiratory irritation. Harmful if inhaled.[12][13]
- Handling Protocol:
 - Always handle inside a certified chemical fume hood.
 - Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a flame-retardant lab coat.[2][14]
 - Use only flame-dried glassware and anhydrous solvents under an inert atmosphere (N₂ or Ar).
 - Transfers should be performed via syringe or cannula to avoid exposure to atmospheric moisture.
 - Have a quench solution (e.g., sodium bicarbonate) and appropriate spill kits readily available.
- Storage:
 - Store in a tightly sealed container in a cool, dry, and well-ventilated area away from water and incompatible materials (e.g., bases, alcohols, amines).[2][14]
 - Storage under an inert atmosphere is highly recommended to maintain reagent integrity.

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